
4-Fluoropyrrolidine-2-carboxylic acid
Overview
Description
4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated proline derivative with two stereoisomers: cis-(2S,4S) and trans-(2S,4R). These isomers are critical in medicinal chemistry due to their structural rigidity and metabolic stability conferred by the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of 4-hydroxypyrrolidine-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds .
Scientific Research Applications
Peptide Synthesis
4-Fluoropyrrolidine-2-carboxylic acid is primarily utilized as a building block in peptide synthesis. It plays a crucial role in solid-phase peptide synthesis, where it enhances the efficiency and yield of peptide formation. The incorporation of fluorinated amino acids like this compound can improve the stability and bioactivity of peptides, making them more effective in therapeutic applications .
Drug Development
The compound's structure allows for the design of novel pharmaceutical agents, particularly for targeting neurological disorders. Fluorinated compounds often exhibit improved bioavailability and metabolic stability, which are essential for drug efficacy. Research indicates that this compound can be used to develop drugs that modulate specific biological pathways, potentially leading to new treatments for conditions such as depression and anxiety .
Bioconjugation
In bioconjugation applications, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for creating targeted drug delivery systems, where precise localization of therapeutics can enhance treatment effectiveness while minimizing side effects .
Organic Chemistry Research
The compound serves as an important reagent in organic synthesis, allowing chemists to explore new reaction pathways and methodologies. Its unique properties can lead to innovative synthetic strategies that may not be possible with traditional reagents. This includes its use in synthesizing complex organic molecules and chiral ligands .
Medicinal Chemistry
In medicinal chemistry, this compound is employed to design and optimize new drug candidates. The presence of fluorine can significantly influence the biological activity and selectivity of potential therapeutics, making this compound an essential component in the development of new medications .
Biochemical Research
The compound is also valuable in biochemical research for studying enzyme mechanisms and protein interactions. Understanding these interactions at a molecular level can provide insights into various biological processes and aid in the development of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, this compound is used to develop methods for detecting and quantifying related compounds. This application is vital for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards .
Agrochemical Applications
Emerging research suggests potential applications in agrochemicals, where this compound may contribute to crop protection strategies or enhance agricultural productivity through improved formulations .
Summary Table of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Building block for solid-phase peptide synthesis; improves stability and bioactivity |
Drug Development | Design of pharmaceuticals targeting neurological disorders; enhances bioavailability |
Bioconjugation | Facilitates biomolecule attachment for targeted drug delivery systems |
Organic Chemistry Research | Important reagent for exploring new synthetic methodologies |
Medicinal Chemistry | Used to design and optimize new drug candidates with enhanced selectivity |
Biochemical Research | Valuable for studying enzyme mechanisms and protein interactions |
Analytical Chemistry | Develops methods for detecting and quantifying compounds; ensures quality control |
Agrochemical Applications | Potential use in crop protection and enhancing agricultural productivity |
Case Study 1: Peptide Therapeutics
In a study focused on developing peptide therapeutics for neurological disorders, researchers utilized this compound as part of their synthesis strategy. The inclusion of this fluorinated amino acid led to peptides with enhanced stability against enzymatic degradation, demonstrating its potential in creating effective therapeutic agents.
Case Study 2: Drug Development
A recent investigation into novel PD-L1 inhibitors included analogs based on this compound. The findings showed that these compounds exhibited low nanomolar inhibitory activities against PD-L1, indicating their promise as candidates for cancer immunotherapy .
Mechanism of Action
The mechanism of action of 4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Prepared via acid hydrolysis of di-tert-butyl protected precursors (e.g., di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) using hydrochloric acid in acetonitrile .
- Physical Properties: cis-(2S,4S): Melting point 130–136°C (decomposes); optical rotation [α]D(c0.1, MeOH) . trans-(2S,4R) hydrochloride: CAS 60604-36-6; molecular formula C₅H₈FNO₂·HCl .
- Applications : Used in positron emission tomography (PET) imaging agents, particularly as 4-[¹⁸F]fluoro-L-proline analogs for tumor targeting .
Stereoisomers of 4-Fluoropyrrolidine-2-carboxylic Acid
Boc-Protected Derivatives
These derivatives are intermediates in peptide synthesis, offering amine protection and facilitating selective functionalization.
Pyrimidine Carboxylic Acids
These compounds feature a six-membered aromatic ring with nitrogen atoms, differing in substitution patterns.
Other Pyrrolidine Derivatives
Substituents like methyl or hydroxymethyl groups alter solubility and biological activity.
Thiophene and Pyridine Derivatives
Heterocyclic cores influence electronic properties and binding affinities.
Biological Activity
4-Fluoropyrrolidine-2-carboxylic acid, specifically the (2R,4S) enantiomer, is a fluorinated amino acid derivative characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and a fluorine atom at the 4-position. This unique structure imparts significant potential for various biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide an authoritative overview.
Chemical Structure and Properties
The molecular formula of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is with a molecular weight of 133.12 g/mol. The presence of the fluorine atom enhances its physicochemical properties, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activity of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid has been primarily investigated concerning its potential as a pharmaceutical agent. Although specific mechanisms of action are not fully elucidated, several studies suggest that this compound may influence neurotransmission and metabolic pathways due to its structural features.
Potential Biological Effects
- Neurotransmission : Compounds with similar structures often exhibit effects on neurotransmitter systems, suggesting that (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid may modulate synaptic transmission.
- Anti-inflammatory and Analgesic Properties : Research indicates that related compounds may possess anti-inflammatory and analgesic effects, which could extend to this compound depending on dosage and molecular context .
- Pharmacological Applications : Its unique structure positions it as a candidate for developing novel therapeutics targeting various diseases.
Synthesis and Characterization
Multiple synthetic routes exist for producing (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, ensuring high purity for biological evaluation. Common methods involve the introduction of the fluorine atom during the synthesis of pyrrolidine derivatives, which can include reactions such as:
- Nucleophilic substitution
- Electrophilic fluorination
Comparative Analysis with Related Compounds
The biological activity of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid can be contextualized by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Aminobutyric Acid | Aliphatic amine with a carboxyl group | Neurotransmitter role in the central nervous system |
L-Proline | Pyrrolidine ring with a carboxyl group | Naturally occurring amino acid involved in protein synthesis |
4-Fluoroproline | Fluorinated proline derivative | Potentially enhanced bioactivity due to fluorination |
(3R)-3-Fluoro-L-alanine | Fluorinated alanine derivative | May exhibit different metabolic pathways |
This table highlights how variations in side chains and functional groups can influence biological activities and applications.
Properties
IUPAC Name |
4-fluoropyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21156-44-5 | |
Record name | 21156-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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